molecular formula C22H28N2O5 B4264987 6-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

6-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

Cat. No.: B4264987
M. Wt: 400.5 g/mol
InChI Key: JOIXREGNNWUZJO-UHFFFAOYSA-N
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Description

6-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring substituted with a carboxylic acid group and a hydrazinylcarbonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

6-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The hydrazinylcarbonyl group can be reduced to form hydrazine derivatives.

    Substitution: The cyclopentyloxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the hydrazinylcarbonyl group can yield hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid depends on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

6-[[(4-cyclopentyloxybenzoyl)amino]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5/c1-13-11-18(19(22(27)28)12-14(13)2)21(26)24-23-20(25)15-7-9-17(10-8-15)29-16-5-3-4-6-16/h7-10,16,18-19H,3-6,11-12H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIXREGNNWUZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NNC(=O)C2=CC=C(C=C2)OC3CCCC3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid

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